(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine
Brand Name: Vulcanchem
CAS No.: 173065-16-2
VCID: VC20922254
InChI: InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1
SMILES: CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine

CAS No.: 173065-16-2

Cat. No.: VC20922254

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine - 173065-16-2

Specification

CAS No. 173065-16-2
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1
Standard InChI Key DPZQSYOKTUMHNY-VIFPVBQESA-N
Isomeric SMILES CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C
SMILES CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C

Introduction

(S)-2,2-Dimethyl-3-(N-Boc)-4-ethynyloxazolidine is a chiral compound that serves as a versatile building block in organic synthesis, particularly in the preparation of non-natural amino acids. The compound features a terminal acetylene group, which is crucial for various synthetic applications, including metalation reactions and cross-coupling reactions with aromatic halides.

Synthesis and Applications

The synthesis of (S)-2,2-Dimethyl-3-(N-Boc)-4-ethynyloxazolidine typically involves the use of Garner's aldehyde, a common precursor in the synthesis of chiral oxazolidines. This compound is used as a synthon for ethynylglycine, which is a valuable intermediate in the synthesis of non-natural amino acids .

Synthetic Applications

  • Metalation and Cross-Coupling Reactions: The terminal acetylene group allows for metalation followed by trapping with electrophiles or Cu-Pd catalyzed coupling with aromatic halogenides, providing useful precursors for ethynylglycine derivatives .

  • Addition of Bimetallic Reagents: Useful for the regio- and stereoselective functionalization of the lateral chain, aimed at synthesizing modified vinylglycine precursors .

Future Directions

Future research could focus on expanding the synthetic applications of (S)-2,2-Dimethyl-3-(N-Boc)-4-ethynyloxazolidine, particularly in the development of novel non-natural amino acids with potential biological activities. Additionally, exploring its use in drug discovery and development could provide new avenues for therapeutic agents.

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